4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
The compound 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide (CAS: 1775454-35-7) features a pyrazolo[1,5-a]pyrazine core with three key substituents:
- A benzyl(methyl)amino group at position 4, introducing steric bulk and lipophilicity.
- A methyl group at position 6, enhancing metabolic stability.
Its molecular formula is C24H26N6O (MW: 414.5), and the Smiles string is Cc1cn2nc(C(=O)Nc3ccc(N(C)C)cc3)cc2c(N(C)Cc2ccccc2)n1 .
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-14-27-20(21(23-16)26(2)15-17-9-5-3-6-10-17)13-19(25-27)22(28)24-18-11-7-4-8-12-18/h3-14H,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLGTEPGLFIHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3)C(=N1)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl(methyl)amino group: This step often involves the use of benzylamine and methylamine in the presence of a suitable catalyst.
Attachment of the phenyl group: This can be done through a coupling reaction, such as Suzuki–Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
The compound 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide is part of a broader class of pyrazolo[1,5-a]pyrazine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives demonstrate significant inhibition against Mycobacterium tuberculosis (M.tb), making them potential candidates for tuberculosis treatment .
- Anticancer Properties : Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, certain pyrazolo[1,5-a]pyrimidines have been linked to anticancer effects through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : There is evidence that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The mechanism by which 4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide exerts its biological effects is primarily through the inhibition of specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit ATP synthase in mycobacteria, which is vital for energy production in M.tb .
- Receptor Interaction : It may also interact with various cellular receptors involved in signaling pathways that regulate cell growth and inflammation.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazolo[1,5-a]pyrazine derivatives reveal that modifications on the benzyl and methyl groups significantly influence their biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Benzyl Group | Enhances binding affinity |
| Methyl Group | Increases lipophilicity |
| Carboxamide | Improves solubility and stability |
These modifications can lead to enhanced potency and selectivity against specific biological targets.
Case Studies
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrazine derivatives:
- Inhibition of Mycobacterial Growth : A study reported that certain analogs exhibited IC50 values in the low micromolar range against M.tb, demonstrating their potential as anti-tubercular agents .
- Anticancer Activity : In vitro assays showed that compounds derived from this scaffold could reduce the viability of various cancer cell lines by inducing apoptosis .
- Anti-inflammatory Effects : Compounds were evaluated for their COX-2 inhibition, showing comparable efficacy to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted for this compound?
- Methodological Answer : Pyrazolo[1,5-a]pyrazine cores are typically synthesized via cyclocondensation of aminopyrazoles with α,β-unsaturated carbonyl compounds. For example, 4-oxo-pyrazolo[1,5-a]pyrazine derivatives are prepared by refluxing precursors in pyridine or acetonitrile with K₂CO₃ as a base . Adapting this to the target compound would involve:
- Introducing the benzyl(methyl)amino group via nucleophilic substitution or Buchwald-Hartwig amination.
- Incorporating the N-phenylcarboxamide moiety through coupling reactions (e.g., EDCI-mediated amidation) .
Key Considerations : Solvent choice (e.g., pyridine for azo coupling , MeOH for hydrogenation ), temperature (50–100°C), and catalyst (e.g., Pt/C for nitro group reduction ).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.3–7.2 ppm, methyl groups at δ 1.4–2.5 ppm) .
- HRMS for molecular weight validation (e.g., [M+H]+ peaks with <2 ppm error) .
- Elemental analysis to verify C, H, N content (e.g., ±0.3% deviation from calculated values) .
Example : For a related compound, 3-nitro-pyrazolo[1,5-a]pyrazine-4-carboxylate, NMR showed distinct signals for the nitro group (δ 8.2 ppm) and ester moiety (δ 3.8 ppm) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis pathway?
- Methodological Answer : Yields depend on:
- Catalyst loading : For hydrogenation steps, 5 wt.% Pt/C under H₂ at 50°C achieved 99% conversion of nitro to amine groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Data Comparison :
| Step | Yield (Reported) | Conditions | Reference |
|---|---|---|---|
| Nitro reduction | 99% | Pt/C, MeOH, 50°C, 4 h | |
| Azo coupling | 62–68% | Pyridine reflux, 5–6 h | |
| Amidation | 27–85% | EDCI, HCl, room temperature |
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR/MS data often arise from:
- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts methyl groups by 0.1–0.3 ppm .
- Tautomerism : Pyrazolo[1,5-a]pyrazines may exhibit keto-enol tautomerism, altering peak multiplicity .
Resolution : - Compare data with structurally analogous compounds (e.g., 4-amino-6-methyl derivatives ).
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases, carbonic anhydrases) using PDB structures .
- Calculate ADMET properties (SwissADME) to assess solubility (LogP <5), bioavailability (TPSA <140 Ų), and toxicity (AMES test) .
Case Study : Pyrazolo[1,5-a]pyrimidine carboxamides showed anti-Alzheimer activity via acetylcholinesterase inhibition (IC₅₀: 1.2–8.7 µM) .
Data Contradiction Analysis
Q. Why do reported melting points vary for pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Variations stem from:
- Polymorphism : Crystallization solvents (e.g., ethanol vs. dioxane) produce different crystal forms .
- Purity : Crude products may retain impurities (e.g., unreacted starting materials), lowering observed melting points .
Example : 7-Amino-3-p-tolylazo-pyrazolo[1,5-a]pyrimidine melted at 263–265°C after ethanol recrystallization vs. 221–223°C for a dioxane-purified analog .
Synthetic Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
